2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol
Overview
Description
2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a nitro group and an ethanol moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,4-dimethylimidazole with nitric acid to introduce the nitro group, followed by the addition of an ethanol moiety through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound often employs a multi-step process, starting with the nitration of 1,4-dimethylimidazole. The nitration reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The ethanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Amino derivatives: Formed through reduction of the nitro group.
Oxides: Formed through oxidation reactions.
Substituted imidazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The ethanol moiety enhances the compound’s solubility and facilitates its transport across cell membranes .
Comparison with Similar Compounds
Metronidazole: Another nitroimidazole compound with similar antimicrobial properties.
Tinidazole: Shares structural similarities and is used as an antiprotozoal agent.
Ornidazole: Known for its use in treating infections caused by anaerobic bacteria.
Uniqueness: 2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and an ethanol moiety makes it a versatile intermediate in various synthetic pathways .
Properties
CAS No. |
104575-38-4 |
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Molecular Formula |
C7H11N3O3 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol |
InChI |
InChI=1S/C7H11N3O3/c1-5-7(10(12)13)9(2)6(8-5)3-4-11/h11H,3-4H2,1-2H3 |
InChI Key |
NADMOGUINHQDOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)CCO)C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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